

Physical and chemical properties of Methyl thieno[3,2-b]thiophene-2-carboxylate

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Compound of Interest

Compound Name: Methyl thieno[3,2-b]thiophene-2-carboxylate

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An In-depth Technical Guide to Methyl thieno[3,2-b]thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid, planar thieno[3,2-b]thiophene core structure imparts unique electronic and photophysical properties, making it a valuable building block for the synthesis of organic semiconductors, conductive polymers, and components for photovoltaic devices. Furthermore, the thieno[3,2-b]thiophene scaffold is a key pharmacophore in the development of various therapeutic agents, with derivatives exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl thieno[3,2-b]thiophene-2-carboxylate**, along with relevant experimental protocols and data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Methyl thieno[3,2-b]thiophene-2-carboxylate** is presented below. These properties are crucial for its handling, characterization,

and application in various research and development settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ O ₂ S ₂	[1]
Molecular Weight	198.26 g/mol	[1]
CAS Number	98800-10-3	[1]
Appearance	White to light yellow crystalline powder	
Melting Point	96-100 °C	
Boiling Point	Not available	
Solubility	Limited solubility in common organic solvents.[2]	

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **Methyl thieno[3,2-b]thiophene-2-carboxylate**. While specific spectral data for the target compound is not readily available in the public domain, representative data for closely related thieno[3,2-b]thiophene derivatives are presented to provide an indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for **Methyl thieno[3,2-b]thiophene-2-carboxylate** are influenced by the electron-withdrawing nature of the carboxylate group and the aromaticity of the fused thiophene rings. For comparison, the ¹H and ¹³C NMR data for a substituted methyl thieno[3,2-b]pyridine-2-carboxylate is provided below.

Table 1: Representative ¹H NMR Data for a Substituted Methyl thieno[3,2-b]pyridine-2-carboxylate Derivative (in CDCl₃, 400 MHz)[3]

Protons	Chemical Shift (δ , ppm)
OMe	3.85
Me	2.44
Ar-H	7.33 (d, J = 8.0 Hz)
Ar-H	7.39 (dd, J = 8.4, 4.8 Hz)
Ar-H	7.42 (d, J = 8.0 Hz)
Ar-H	8.24 (dd, J = 8.4, 1.6 Hz)
Ar-H	8.80 (dd, J = 4.8, 1.6 Hz)

Table 2: Representative ^{13}C NMR Data for a Substituted Methyl thieno[3,2-b]pyridine-2-carboxylate Derivative (in CDCl_3 , 100.6 MHz)[3]

Carbon	Chemical Shift (δ , ppm)
OMe	52.7
Ar-C	120.6, 124.8, 124.9, 130.3, 130.8, 131.0, 132.3, 135.0, 137.0, 142.1, 148.8, 153.3
C=O	162.4

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Methyl thieno[3,2-b]thiophene-2-carboxylate** is expected to show characteristic absorption bands for the carbonyl group of the ester, C-H bonds of the aromatic rings, and C-S bonds of the thiophene rings. The IR spectrum of a related thieno[3,2-b]thiophene derivative shows the following key absorptions.

Table 3: Representative FT-IR Data for a Thieno[3,2-b]thiophene Derivative[4]

Functional Group	Wavenumber (cm ⁻¹)
Csp ² –H stretching	3078 and 3090
Csp ³ –H stretching	2920
C=O stretching (of DMF)	1659
Asymmetric COO ⁻ stretching	1485
Symmetric COO ⁻ stretching	1387

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **Methyl thieno[3,2-b]thiophene-2-carboxylate** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Experimental Protocols

Synthesis of Thieno[3,2-b]thiophene Derivatives

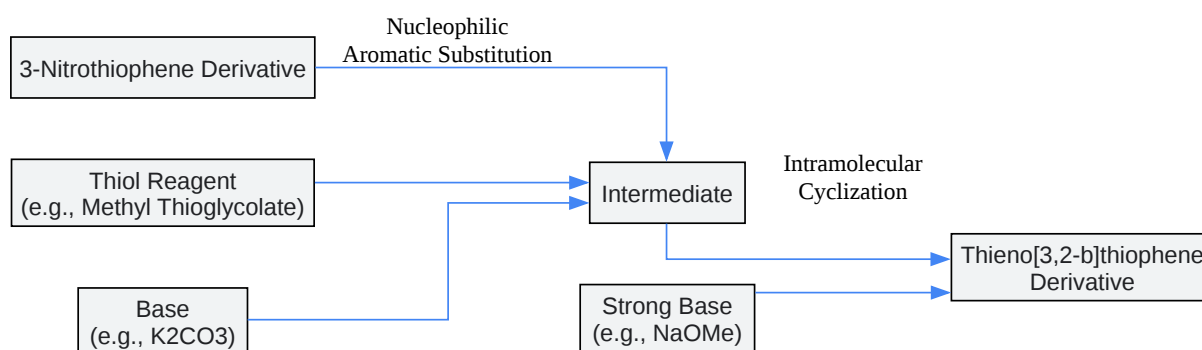
A general method for the synthesis of the thieno[3,2-b]thiophene core involves the reaction of a 3-nitrothiophene derivative with a thiol-containing compound, followed by an intramolecular cyclization. A specific protocol for the synthesis of **Methyl thieno[3,2-b]thiophene-2-carboxylate** is not explicitly detailed in the searched literature, however, a general synthetic strategy is outlined below.^[5]

General Procedure:

- **Nucleophilic Aromatic Substitution:** A solution of a suitable 3-nitrothiophene precursor is reacted with a thiol, such as methyl thioglycolate, in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent (e.g., acetone). The reaction mixture is typically heated to facilitate the displacement of the nitro group.^[5]
- **Intramolecular Cyclization (Dieckmann Condensation):** The resulting intermediate undergoes an intramolecular cyclization reaction, often promoted by a stronger base like a sodium alkoxide, to form the thieno[3,2-b]thiophene ring system.^[5]

- Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

The following diagram illustrates a generalized synthetic workflow for thieno[3,2-b]thiophene derivatives.



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Generalized synthesis of thieno[3,2-b]thiophenes.

Reactivity and Stability

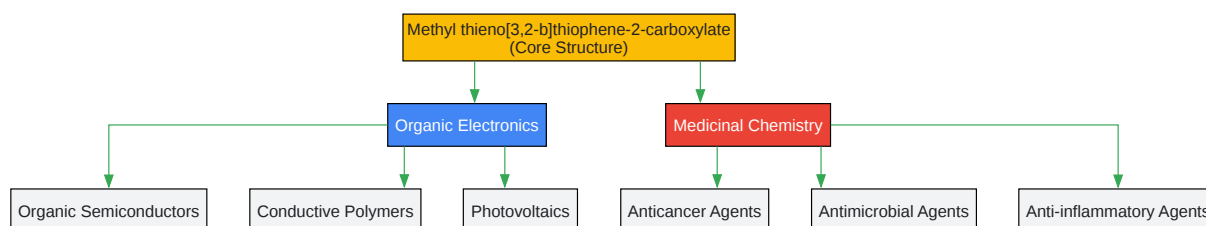
Methyl thieno[3,2-b]thiophene-2-carboxylate is a stable crystalline solid under standard laboratory conditions. The thieno[3,2-b]thiophene ring system is aromatic and generally stable, but it can undergo various chemical transformations. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides. The aromatic rings can undergo electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the ester group.

Applications in Research and Development

The unique structural and electronic properties of **Methyl thieno[3,2-b]thiophene-2-carboxylate** make it a valuable intermediate in several areas of research:

- Organic Electronics: It serves as a key building block for the synthesis of organic semiconductors used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The fused thiophene rings facilitate efficient charge transport.
- Medicinal Chemistry: The thieno[3,2-b]thiophene scaffold is present in a number of biologically active molecules. Derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8] For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potential as tyrosine kinase inhibitors.[6]

The following diagram illustrates the relationship between the core structure and its applications.



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